An In-depth Technical Guide to 1-Chloroethyl Ethyl Carbonate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 1-Chloroethyl Ethyl Carbonate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 1-Chloroethyl ethyl carbonate (CEEC), a versatile chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, detailed characterization, and significant applications, with a focus on the underlying scientific principles.
Introduction and Strategic Importance
1-Chloroethyl ethyl carbonate, with the chemical formula C₅H₉ClO₃, is a halogenated organic compound that has garnered significant interest as a reactive intermediate in organic synthesis.[1] Its structure, featuring a reactive chlorine atom and a carbonate group, makes it a valuable building block, particularly in the pharmaceutical and specialty chemical industries.[1][2] This guide aims to provide an in-depth understanding of its synthesis, characterization, and handling, underpinned by established scientific principles and practical insights.
Physicochemical Properties
Understanding the fundamental properties of 1-Chloroethyl ethyl carbonate is crucial for its effective use and safe handling.
Table 1: Physicochemical Properties of 1-Chloroethyl Ethyl Carbonate
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClO₃ | [3] |
| Molecular Weight | 152.58 g/mol | [3] |
| CAS Number | 50893-36-2 | [3] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Odor | Faint, characteristic ester-like/ethereal odor | [1][3] |
| Density | 1.136 - 1.22 g/cm³ at 20-25°C | [3][4] |
| Boiling Point | 159-161°C (decomposes) | [3][4] |
| Flash Point | 65°C (149°F) | [5] |
| Solubility | Miscible with common organic solvents, sparingly soluble in water | [1][3] |
| Stability | Moisture-sensitive | [3] |
Synthesis of 1-Chloroethyl Ethyl Carbonate
The primary synthesis route for 1-Chloroethyl ethyl carbonate involves the reaction of 1-chloroethyl chloroformate with ethanol.[6] This reaction is a nucleophilic acyl substitution where the ethanol acts as the nucleophile and attacks the electrophilic carbonyl carbon of the chloroformate.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the hydroxyl group of ethanol on the carbonyl carbon of 1-chloroethyl chloroformate. This is followed by the elimination of a chloride ion, which is scavenged by a base, typically pyridine, to drive the reaction to completion. The presence of a base is critical to neutralize the hydrochloric acid byproduct, thus preventing side reactions.[7]
Caption: Synthesis of 1-Chloroethyl ethyl carbonate.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of 1-Chloroethyl ethyl carbonate:
-
Dissolve 2.3 g of ethanol in 50 ml of dichloromethane in a reaction flask.
-
Add 4.0 g of pyridine to the solution.
-
Cool the mixture in a dry-ice/acetone bath.
-
Slowly add 7.5 g of 1-chloroethyl chloroformate to the reaction mixture with stirring.[6][8]
-
Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.[8]
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[8]
Characterization and Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-Chloroethyl ethyl carbonate. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
Table 2: Spectroscopic Data for 1-Chloroethyl Ethyl Carbonate
| Technique | Key Features |
| ¹H NMR (CDCl₃) | δ 1.3 (t, 3H), 1.7 (d, 3H), 4.2 (q, 2H), 6.4 (q, 1H)[6] |
| ¹³C NMR | Spectral data available[9] |
| IR Spectroscopy | Characteristic C=O stretching of the carbonate group. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Analytical Workflow
Caption: Analytical workflow for characterization.
Applications in Research and Development
1-Chloroethyl ethyl carbonate is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[1][10]
-
Prodrug Synthesis: It is widely used in the creation of carbamate prodrugs.[3] The 1-chloroethyl carbonate moiety can be attached to a parent drug molecule to improve its bioavailability.[7] This prodrug is then metabolized in the body to release the active pharmaceutical ingredient.[7] Carbonates are generally hydrolyzed by esterases to release the parent drugs.[11]
-
Chemical Synthesis: This compound serves as a versatile reagent in various chemical syntheses, including the production of fine chemicals and agrochemicals.[1][2] Its reactive chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of the ethyl carbonate group into other molecules.[12]
Safety and Handling
1-Chloroethyl ethyl carbonate is a combustible liquid and may cause irritation to the skin, eyes, and respiratory tract.[1][5] Proper personal protective equipment, including chemical splash goggles, appropriate gloves, and protective clothing, should be worn when handling this chemical.[5]
-
Handling: Work in a well-ventilated area and avoid breathing vapors.[5][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as strong bases.[1][5][13] Long-term storage at 2-8°C under an inert atmosphere is recommended.[3]
-
First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[5] If inhaled, move to fresh air.[5] Seek medical attention if irritation persists or if ingested.[5]
Conclusion
1-Chloroethyl ethyl carbonate is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective and responsible use in research and development. The methodologies and data presented in this guide provide a solid foundation for scientists and professionals working with this important compound.
References
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DC Fine Chemicals. (n.d.). 1-Chloroethyl Ethyl Carbonate (CAS 50893-36-2): Technical Overview & Industrial Applications. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloroethyl ethyl carbonate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-Chloroethyl ethyl carbonate. Retrieved from [Link]
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Anshul Specialty Molecules. (n.d.). 1-Chloroethyl Isopropyl Carbonate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 2). Exploring the Versatility of 1-Chloroethyl Ethyl Carbonate in Various Industries. Retrieved from [Link]
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ChemBK. (2024, April 9). Ethyl-(1-chloroethyl)-carbonate. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. Retrieved from [Link]
- Ghosh, A., & Brindisi, M. (2015). Carbonate and Carbamate Prodrugs. In Prodrugs: Challenges and Rewards (pp. 341-377). Springer.
- Dittert, L. W., et al. (1968). Carbonate and carbamate prodrugs of acetylsalicylic acid. Journal of Pharmaceutical Sciences, 57(5), 774-780.
- Binderup, E., et al. (2005). Development of a water-soluble prodrug of the anticancer agent CHS828. Bioorganic & Medicinal Chemistry, 13(5), 1691-1699.
- Karaman, R. (2013). Prodrugs of acidic drugs.
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